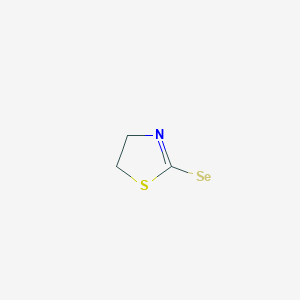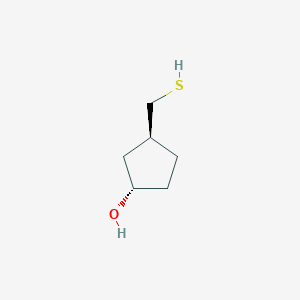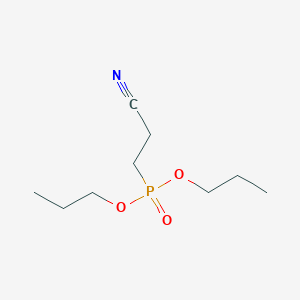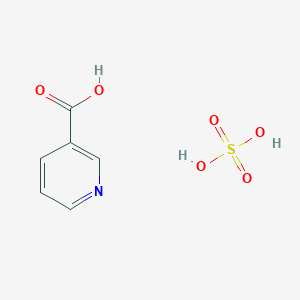![molecular formula C11H12O6 B14487726 6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid CAS No. 64810-37-3](/img/structure/B14487726.png)
6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dioxobicyclo[322]nonane-1,5-dicarboxylic acid is a complex organic compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized from bicyclo[3.2.2]nonane derivatives through oxidation and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The exact methods can vary depending on the desired purity and yield requirements.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Conditions often involve the use of catalysts and solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid involves its interaction with molecular targets through its functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.
Bicyclo[2.2.2]octane derivatives: These compounds have a different ring size and exhibit distinct chemical properties.
Propiedades
Número CAS |
64810-37-3 |
|---|---|
Fórmula molecular |
C11H12O6 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
6,8-dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid |
InChI |
InChI=1S/C11H12O6/c12-6-5-11(9(16)17)3-1-2-10(6,8(14)15)4-7(11)13/h1-5H2,(H,14,15)(H,16,17) |
Clave InChI |
LGUDSXYLKJTHRL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(=O)C(C1)(CC2=O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)




![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)






![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
